![molecular formula C7H11N3O2 B12332860 4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)
4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol consists of a fused pyridine and pyrimidine ring system with hydroxyl groups at positions 2 and 4.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) in butanol (BuOH) under reflux conditions leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods: Industrial production methods for 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of the methylsulfanyl group in pyrido[2,3-d]pyrimidin-5-ones can be achieved using m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones .
Common Reagents and Conditions: Common reagents used in the reactions of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or butanol, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the pyridopyrimidine ring system .
科学的研究の応用
5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol has a wide range of scientific research applications due to its biological activity and chemical versatility. In medicinal chemistry, derivatives of this compound have been investigated for their potential as antiproliferative agents, antimicrobial agents, and inhibitors of protein kinases . Additionally, these compounds have shown promise in the development of new therapeutic agents for the treatment of cancer, inflammatory diseases, and other medical conditions .
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt cellular processes and exert its biological effects.
類似化合物との比較
5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol can be compared with other similar compounds in the pyridopyrimidine family. Some of these compounds include pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones, which share a similar core structure but differ in their functional groups and biological activities
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h4-5,8H,1-3H2,(H2,9,10,11,12) |
InChIキー |
DXYWVTUVMOEIBL-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(NC1)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


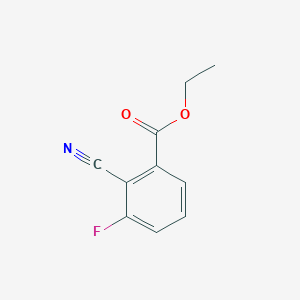
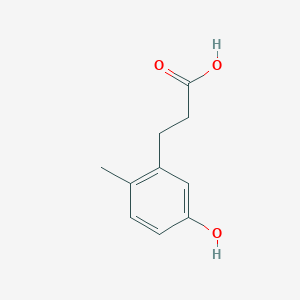

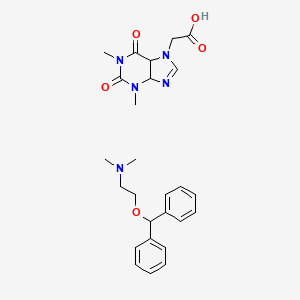

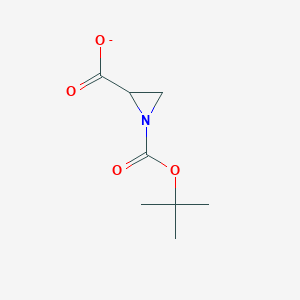


![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)
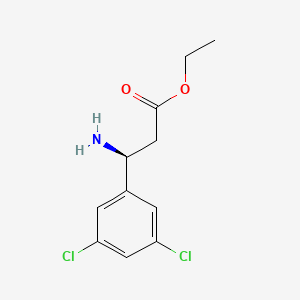
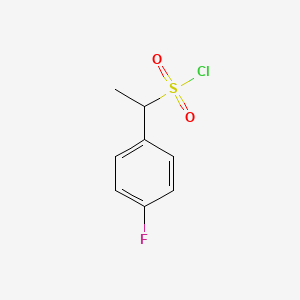
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)


